

Spectroscopic Profile of N-(3-bromophenyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(3-bromophenyl)acetamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(3-bromophenyl)acetamide**, a compound of interest in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-(3-bromophenyl)acetamide**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	Singlet	1H	Ar-H
7.55	Doublet	1H	Ar-H
7.25	Doublet	1H	Ar-H
7.15	Triplet	1H	Ar-H
2.10	Singlet	3H	-COCH ₃
8.20 (broad)	Singlet	1H	-NH

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
168.5	C=O (Amide)
140.2	Ar-C (C-N)
130.5	Ar-C
126.8	Ar-C
122.9	Ar-C (C-Br)
122.4	Ar-C
118.9	Ar-C
24.5	-CH ₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3280-3300	Strong, Broad	N-H Stretch
3050-3100	Medium	Aromatic C-H Stretch
1665	Strong	C=O Stretch (Amide I)
1590	Medium	N-H Bend (Amide II)
1540	Medium	Aromatic C=C Stretch
780	Strong	C-Br Stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
213/215	100/98	[M] ⁺ / [M+2] ⁺ (Molecular Ion)
171/173	60/58	[M - CH ₂ CO] ⁺
92	40	[C ₆ H ₆ N] ⁺
43	85	[CH ₃ CO] ⁺

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures.

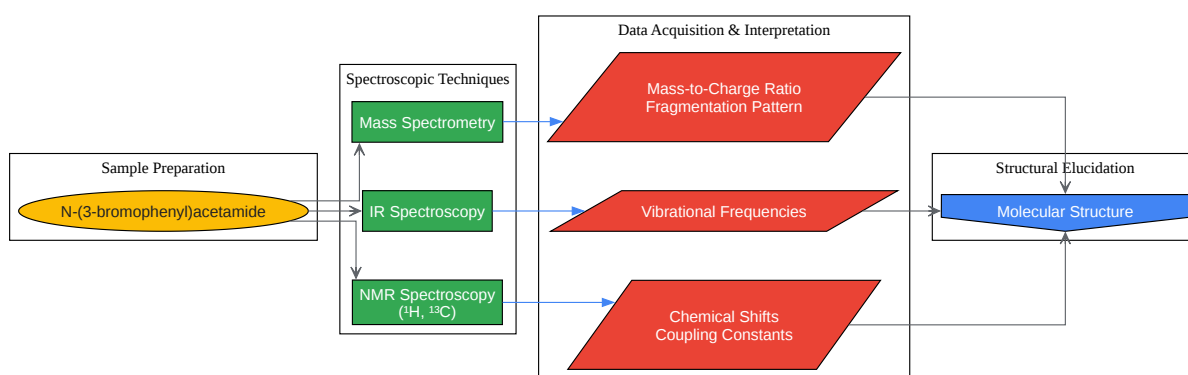
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer.^[1] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the vapor phase.^[1]

Mass Spectrometry (MS): Mass spectral data were collected using electron ionization (EI) at 70 eV.^{[2][3]} The sample was introduced via a direct insertion probe.

Visualizations

To further elucidate the relationships between the molecular structure and its spectroscopic signatures, as well as the general workflow of the analysis, the following diagrams are provided.



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*General workflow for spectroscopic analysis.
Correlation of molecular structure with spectroscopic signals.*

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References

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